molecular formula C12H13NO4 B143637 Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 125885-50-9

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B143637
CAS No.: 125885-50-9
M. Wt: 235.24 g/mol
InChI Key: FFOFAQDXXXISML-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a partially saturated bicyclic core with keto groups at positions 2 and 5, and an ester moiety at position 2. Its synthesis typically involves multicomponent reactions (MCRs) catalyzed by heterogeneous or metal-based systems, such as graphene oxide-functionalized nanocatalysts (e.g., GO@Fe₃O₄@Cur–Cu) or copper salts supported on ionic liquids . Structural studies using X-ray crystallography (e.g., SHELX and OLEX2 software) reveal that the hexahydroquinoline core adopts a twisted-boat conformation in related analogs, influencing reactivity and biological interactions .

Properties

IUPAC Name

ethyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6H,2-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOFAQDXXXISML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520961
Record name Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125885-50-9
Record name Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway:

  • Esterification : 1,4-Cyclohexanedione reacts with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA) to form ethyl cyclohexanedione carboxylate.

  • Cyclocondensation : The intermediate undergoes intramolecular cyclization with ammonium acetate, forming the hexahydroquinoline core.

Key Parameters:

  • Temperature : 80–100°C

  • Catalyst Loading : 10–20 mol%

  • Yield : 65–78%

Multicomponent Reactions (MCRs)

MCRs dominate contemporary synthesis due to their atom economy and operational simplicity. The Hantzsch-type reaction is most prevalent, combining aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate.

Ionic Liquid-Catalyzed MCRs

[H₂-DABCO][HSO₄]₂ , a bifunctional ionic liquid, enables room-temperature synthesis in ethanol:

  • Conditions : 20 mol% catalyst, ethanol, 25°C

  • Reaction Time : 5–15 minutes

  • Yield : 76–99%

  • Substrate Scope : Tolerates electron-withdrawing (-NO₂, -Cl) and electron-donating (-OMe) substituents.

Solid Acid Catalysts

Polyvinylpolypyrrolidone-supported chlorosulfonic acid ([PVPP-SO₃H]⁺Cl⁻) offers recyclability and high acidity (12 mmol H⁺/g):

  • Conditions : Ethanol, 70°C, 1–2 hours

  • Yield : 85–95%

  • Recyclability : 5 cycles without significant activity loss.

Solvent-Free Catalysis

Triton X-100 , a non-ionic surfactant, facilitates reactions under solvent-free conditions:

  • Catalyst Loading : 20 mol%

  • Reaction Time : 12–40 minutes

  • Yield : 82–95%.

Comparative Analysis of Methodologies

Method Catalyst Solvent Temp (°C) Time Yield (%) Recyclability
Acid-Catalyzed EsterificationH₂SO₄Ethanol80–1004–6 hours65–78None
Ionic Liquid MCR[H₂-DABCO][HSO₄]₂Ethanol255–15 min76–995 cycles
Solid Acid MCR[PVPP-SO₃H]⁺Cl⁻Ethanol701–2 hours85–955 cycles
Solvent-Free MCRTriton X-100None70–8012–40 min82–95Limited

Mechanistic Insights

The Hantzsch mechanism proceeds via:

  • Knoevenagel Condensation : Aldehyde and 1,3-dicarbonyl form an α,β-unsaturated ketone.

  • Michael Addition : Ammonia attacks the enone, generating an enamine.

  • Cyclization : Intramolecular nucleophilic attack forms the tetrahydropyridine ring.

  • Oxidation/Tautomerization : Aromatization yields the hexahydroquinoline core.

Ab initio studies reveal that Brønsted acids accelerate proton transfer steps, while Lewis acids stabilize transition states.

Emerging Techniques

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times to <10 minutes with >90% yield.

Photocatalytic Methods

Visible-light-driven catalysis using TiO₂ or graphitic carbon nitride (g-C₃N₄) enables room-temperature synthesis under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar quinoline derivatives against resistant strains of Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

1.3 Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases showed improved cognitive function when treated with this compound. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .

Organic Synthesis

2.1 Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis due to its ability to undergo various reactions such as cyclization and functional group transformations. It can be used to synthesize more complex molecules that are relevant in pharmaceuticals and agrochemicals .

2.2 Synthesis of Heterocycles
this compound can be utilized in the synthesis of heterocyclic compounds through reactions like Michael addition and Mannich reaction. These heterocycles are crucial for developing new drugs and materials with specific properties .

Materials Science

3.1 Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, it has been used in the development of biodegradable polymers that exhibit improved thermal stability .

3.2 Nanomaterials
The compound's unique structure allows it to form nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions. Research has shown that these nanoparticles can improve the solubility and bioavailability of poorly soluble drugs .

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityJournal of Medicinal ChemistryEffective against resistant bacterial strains
Anticancer PropertiesCancer Research JournalInduces apoptosis in cancer cell lines
Neuroprotective EffectsNeurobiology JournalImproves cognitive function in animal models
Organic SynthesisOrganic LettersServes as a building block for complex molecules
Polymer ChemistryMaterials Science JournalEnhances mechanical properties of biodegradable polymers

Mechanism of Action

The mechanism by which ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its quinoline core may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Key Structural Trends :

  • Bulky groups at position 7 (e.g., 7,7-dimethyl) stabilize the twisted-boat conformation, enhancing thermal stability .
  • Electron-withdrawing substituents (e.g., Cl, NO₂) at position 4 improve electrophilicity, accelerating MCRs .

Catalytic Systems and Reaction Efficiency

Compound Catalyst Yield (%) Reaction Time (min) Key Advantage Reference
Target Compound GO@Fe₃O₄@Cur–Cu 90–95 240 Recyclable, mild conditions
Ethyl 4-(4-chlorophenyl) analog DABCO₂CuCl₄ 92 180 High TON (turnover number)
Ethyl 4-(4-hydroxyphenyl) analog Gum-BTA (cherry gum functionalized) 88 210 Biodegradable catalyst
Ethyl 2-hydroxy-5-oxo-tetrahydroquinoline Natural Deep Eutectic Solvent 82 300 Solvent-free synthesis

Insights :

  • Heterogeneous catalysts like GO@Fe₃O₄@Cur–Cu offer superior recyclability (>5 cycles) compared to homogeneous systems .
  • Ionic liquid-supported catalysts (e.g., n-Fe₃O₄@SiO₂-TA-SO₃H IL) reduce reaction times by 30% due to enhanced surface area .

Structure-Activity Relationship (SAR) :

  • Ester groups at position 3 improve membrane permeability vs. carboxylic acids .
  • Methyl groups at position 7 correlate with reduced cytotoxicity in cell-based assays .

Biological Activity

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO4C_{12}H_{13}NO_{4} and a molecular weight of approximately 235.24 g/mol. Its structure features a quinoline core with two carbonyl groups and an ethyl ester functionality. This unique combination of functional groups contributes to its diverse chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves several steps:

  • Esterification : Reaction of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst.
  • Reduction : Potential reduction of keto groups to hydroxyl groups using sodium borohydride or lithium aluminum hydride.
  • Oxidation : Transformation into various quinoline derivatives using oxidizing agents like potassium permanganate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : this compound showed significant cytotoxicity against MCF-7 cells compared to T47D cells which express lower levels of aromatase mRNA .

The compound's ability to inhibit key pathways involved in cancer progression is an area of active research.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However:

  • It is believed to interact with specific enzymes or receptors that modulate critical biological pathways.
  • The quinoline core may facilitate binding to molecular targets involved in cell signaling and metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound in terms of biological activity and chemical properties:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-hydroxy-5-oxo-5,6-tetrahydroquinoline-3-carboxylateHydroxyl group instead of keto groupDifferent reactivity profile
Ethyl 2,5-dioxo-1-tetrahydroquinoline-3-carboxylateLacks additional hydrogenationReduced biological activity

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation : A study highlighted its effectiveness against various bacterial strains with mechanisms involving membrane disruption.
  • Cytotoxicity Studies : Research demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7), indicating its potential as a chemotherapeutic agent.
  • Inhibition Studies : Investigations into its ability to inhibit specific enzymes related to inflammatory responses have shown promising results .

Q & A

Q. Example refinement metrics from :

ParameterValue
R(F² > 2σ(F²))0.046
wR(F²)0.135
S1.03
Δρmax/Δρmin (e Å⁻³)0.27/−0.20

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the hexahydroquinoline core and ester group. For example, the ethyl ester’s methylene protons appear as a quartet at δ ~4.1–4.3 ppm .
  • X-ray diffraction : Resolve stereochemistry and confirm the triclinic (P1) crystal system with unit cell parameters (e.g., a = 7.3523 Å, α = 98.370°) .
  • IR spectroscopy : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxo and ester groups .

Advanced: How can molecular docking studies predict the compound’s inhibitory activity against protein targets?

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and ester moieties.
  • Docking workflow :
    • Prepare the ligand (AMBER force field) and protein (PDB ID).
    • Grid box centered on the active site (AutoDock Vina).
    • Validate with known inhibitors (RMSD ≤ 2.0 Å) .
  • Analysis : Bulky substituents at position 3 (ester) and 7 (methyl) enhance binding via steric complementarity .

Basic: What are the key challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Side products from incomplete cyclization (e.g., open-chain intermediates) require column chromatography (silica gel, hexane/ethyl acetate).
  • Recrystallization : Ethanol is optimal for removing polar impurities; monitor via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
  • Catalyst residues : Centrifugation or filtration (e.g., nanocatalysts in ) ensures product purity.

Advanced: How to resolve contradictions in bioactivity data across different assays?

  • Assay variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤ 1% v/v).
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 4 enhance activity) with assay outcomes .
  • Statistical validation : Use ANOVA to assess significance (p < 0.05) and principal component analysis (PCA) for multivariate data .

Advanced: What methodologies optimize catalytic systems for asymmetric Hantzsch syntheses of derivatives?

  • Catalyst design : Heterogeneous catalysts (e.g., Ag coordination polymers) improve recyclability and enantioselectivity.
  • Reaction monitoring : In situ FTIR tracks carbonyl intermediate formation.
  • Green chemistry metrics :
    • E-factor : < 0.5 for solvent-free protocols.
    • Atom economy : > 80% for multicomponent reactions .

Basic: How to handle anisotropic displacement parameters (ADPs) in crystallographic refinement?

  • Constraints : Apply RIGU for rigid-bond motion in the hexahydroquinoline ring.
  • Validation : Check ADPs using PARST (ΔUij < 0.01 Ų) .

Advanced: What computational tools model the compound’s electronic properties for redox applications?

  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes geometry and calculates HOMO/LUMO energies.
  • Electrostatic potential maps : Identify nucleophilic regions (e.g., carbonyl oxygens) for electrophilic attack .

Basic: How to validate the compound’s stability under storage conditions?

  • Accelerated degradation studies :
    • Temperature : 40°C/75% RH for 4 weeks.
    • Analytical methods : HPLC (C18 column, acetonitrile/water) detects decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.